molecular formula C10H12FNO B1397824 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine CAS No. 1227176-92-2

2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine

Cat. No.: B1397824
CAS No.: 1227176-92-2
M. Wt: 181.21 g/mol
InChI Key: OYOBOKVHFNIIDI-UHFFFAOYSA-N
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Description

2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine (CAS 1227176-92-2) is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This compound features a pyridine ring system substituted with a fluorine atom and a tetrahydropyran group, a structural motif known to confer valuable physicochemical properties to potential therapeutic agents. The incorporation of fluorine is a well-established strategy in drug design, as it can profoundly influence a molecule's metabolic stability, lipophilicity, and bioavailability, ultimately enhancing its potential as a drug candidate . Fluorine's high electronegativity and the strength of the carbon-fluorine bond allow researchers to fine-tune electronic characteristics and block metabolically labile sites, thereby improving the pharmacokinetic profile of lead compounds . The tetrahydropyran moiety contributes to the three-dimensional structure and can influence the molecule's conformational bias and interaction with biological targets. As a key building block, this compound is intended for the synthesis of novel molecular entities for research applications in areas such as oncology, virology, and central nervous system diseases . This product is supplied for laboratory research and development purposes. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

2-fluoro-3-(oxan-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-10-9(2-1-5-12-10)8-3-6-13-7-4-8/h1-2,5,8H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOBOKVHFNIIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=C(N=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80731527
Record name 2-Fluoro-3-(oxan-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227176-92-2
Record name 2-Fluoro-3-(oxan-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine (CAS Number: 1227176-92-2) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a fluorine atom and a tetrahydropyran moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various research studies and highlighting its therapeutic potential.

The molecular formula of this compound is C10H12FNOC_{10}H_{12}FNO. It possesses unique structural features that may contribute to its biological effects, particularly in modulating receptor activity and influencing metabolic pathways.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : Various studies have shown that compounds containing tetrahydropyran rings can exhibit antimicrobial properties. For instance, related compounds demonstrated efficacy against Gram-positive bacteria, suggesting a potential role in treating bacterial infections .
  • Cytotoxic Effects : Investigations into synthetic lethality in cancer have highlighted the importance of targeting specific pathways in tumor cells. The compound's ability to inhibit key proteins involved in DNA damage response pathways may position it as a candidate for cancer therapy .

The mechanisms through which this compound exerts its effects are still under investigation. However, preliminary data suggest several pathways:

  • Modulation of Receptor Activity : The compound has been evaluated for its interaction with various receptors, including mGluR2, where it acts as a negative allosteric modulator (NAM). This interaction is critical for developing agents targeting neurological disorders .
  • Inhibition of Enzymatic Pathways : Studies indicate that the compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to increased cytotoxicity in cancer cells .

Case Studies and Experimental Findings

Several studies have explored the biological activity of this compound and its analogs:

StudyFindings
Demonstrated that related compounds act as NAMs for mGluR2 with IC50 values indicating potent receptor modulation.
Identified antileishmanial activity in tetrahydropyran derivatives, suggesting similar potential for this compound.
Showed promising antimicrobial activity against E. coli and S. aureus, indicating broader therapeutic applications.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent. Current data on absorption, distribution, metabolism, and excretion (ADME) remain limited but are essential for assessing its viability in clinical settings.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C10_{10}H12_{12}FNO
Molecular Weight: 181.21 g/mol
IUPAC Name: 2-fluoro-3-(oxan-4-yl)pyridine
CAS Number: 1227176-92-2

The compound features a pyridine ring substituted with a fluorine atom and a tetrahydro-pyran moiety, which contributes to its unique chemical reactivity and biological properties.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit antimicrobial properties. The incorporation of the tetrahydro-pyran ring may enhance the bioactivity of 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine against various pathogens. Studies have shown that structurally similar compounds can inhibit bacterial growth, suggesting potential applications in developing new antibiotics .

Anticancer Properties

Pyridine derivatives have been investigated for their anticancer effects. Preliminary studies suggest that this compound may interfere with cancer cell proliferation pathways, potentially leading to the development of novel chemotherapeutic agents .

Neurological Applications

There is growing interest in the neuroprotective effects of pyridine-based compounds. Research indicates that such compounds can modulate neurotransmitter systems, which may be beneficial in treating neurodegenerative diseases like Alzheimer's. The specific structure of this compound could enhance its efficacy in this area .

Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications, making it valuable in drug design and development .

Catalysis

The compound has potential applications as a catalyst in organic reactions due to its ability to stabilize transition states and facilitate reactions under mild conditions. This aspect is particularly relevant in green chemistry, where reducing environmental impact is crucial .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria; potential for antibiotic development .
Study 2Anticancer PropertiesIn vitro studies showed inhibition of cancer cell lines; further research needed for mechanism elucidation .
Study 3Neuroprotective EffectsSuggested modulation of acetylcholine receptors; implications for Alzheimer's treatment .

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

Fluoropyridine Derivatives
  • FPyKYNE : Used in click chemistry for synthesizing AT1 receptor tracers. The fluorine atom improves radiolabeling efficiency, while the alkynyl ether enables bioorthogonal reactions .
  • 2-Fluoro-THP-pyridine : The THP group’s oxygen atom may facilitate hydrogen bonding, enhancing target binding in receptor studies. Fluorine’s electronegativity likely stabilizes the molecule against oxidative metabolism .
Chlorinated Pyridines
  • Chlorine’s larger atomic radius and polarizability contribute to higher melting points and stronger van der Waals interactions in crystalline structures. However, chlorine may reduce metabolic stability compared to fluorine .
THP-Substituted Pyridines
  • 3-(Tetrahydro-2H-pyran-4-yl)pyridine : Synthesized via iron-catalyzed Kumada coupling (78% yield), this compound’s THP group improves solubility, making it suitable for aqueous reaction conditions .

Q & A

Q. How to develop a robust HPLC method for quantifying trace impurities in the compound?

  • Method Optimization :
  • Column : C18 (5 µm, 250 mm × 4.6 mm) with 0.1% TFA in water/acetonitrile gradient.
  • Detection : UV at 254 nm (fluoropyridine absorbance) and 210 nm (pyran ring). Validate using spiked impurity standards (e.g., des-fluoro byproduct) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine
Reactant of Route 2
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2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.